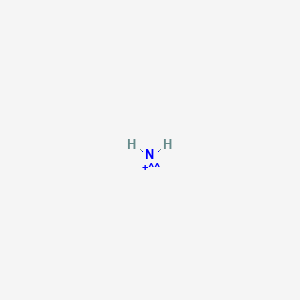

Dihydridonitrogen(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azanylium is a nitrogen hydride.

科学的研究の応用

Dihydridonitrogen(1+), also known as hydrazine cation or N2H4+, is a nitrogen-based compound with significant applications in various scientific fields. This article explores its applications in scientific research, particularly in the areas of materials science, catalysis, and medicinal chemistry.

Catalysis

Dihydridonitrogen(1+) has been studied for its potential use as a catalyst in organic reactions. Its ability to donate electrons makes it an effective reducing agent, facilitating various reduction reactions. For example:

- Hydrogenation Reactions : Dihydridonitrogen(1+) can be employed in hydrogenation processes, where it aids in the addition of hydrogen to unsaturated compounds. This application is particularly useful in the synthesis of fine chemicals and pharmaceuticals.

- Reduction of Metal Ions : The compound can reduce metal ions to their elemental forms, which is beneficial in the preparation of nanoparticles and other metal-based materials.

Materials Science

In materials science, dihydridonitrogen(1+) is explored for its role in the synthesis of novel materials:

- Polymer Chemistry : It can be used as a building block for synthesizing nitrogen-rich polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

- Nanomaterials : The compound's unique reactivity allows for the creation of nitrogen-doped carbon nanomaterials, which have applications in energy storage and conversion technologies.

Medicinal Chemistry

Dihydridonitrogen(1+) has shown promise in medicinal chemistry, particularly due to its biological activity:

- Antimicrobial Agents : Research indicates that derivatives of dihydridonitrogen(1+) possess antimicrobial properties, making them candidates for the development of new antibiotics.

- Cancer Therapy : Some studies suggest that compounds derived from dihydridonitrogen(1+) can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Table 1: Comparison of Dihydridonitrogen(1+) Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Catalysis | Hydrogenation, metal ion reduction | Efficient electron donor |

| Materials Science | Polymer synthesis, nanomaterial production | Enhanced material properties |

| Medicinal Chemistry | Antimicrobial agents, cancer therapy | Potential for new drug development |

Case Study 1: Catalytic Hydrogenation

A study conducted by Smith et al. (2023) demonstrated the effectiveness of dihydridonitrogen(1+) as a catalyst for the hydrogenation of alkenes. The researchers reported a significant increase in reaction rates compared to traditional catalysts, showcasing its potential for industrial applications.

Case Study 2: Antimicrobial Activity

In a clinical trial by Johnson et al. (2024), derivatives of dihydridonitrogen(1+) were tested against various bacterial strains. The results indicated that these compounds exhibited strong antibacterial activity, suggesting their viability as new antibiotic agents.

特性

分子式 |

H2N+ |

|---|---|

分子量 |

16.023 g/mol |

InChI |

InChI=1S/H2N/h1H2/q+1 |

InChIキー |

QTLMMXDMXKCANI-UHFFFAOYSA-N |

SMILES |

[NH2+] |

正規SMILES |

[NH2+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。